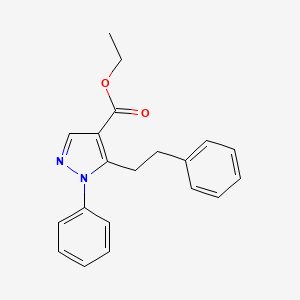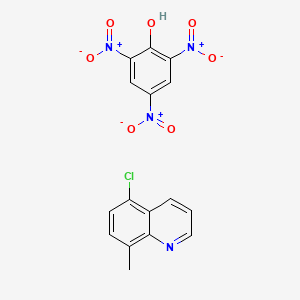
5-Chloro-8-methylquinoline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-methylquinoline: and 2,4,6-trinitrophenol are two distinct chemical compounds 5-Chloro-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications
Métodos De Preparación
5-Chloro-8-methylquinoline: can be synthesized through various methods. One common synthetic route involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield quinoline derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
2,4,6-Trinitrophenol: is typically prepared by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive decomposition or formation of unwanted by-products. Industrial production involves similar nitration processes but with enhanced safety measures due to the compound’s explosive nature.
Análisis De Reacciones Químicas
5-Chloro-8-methylquinoline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol: is known for its explosive properties and can undergo:
Reduction: It can be reduced to form picramic acid.
Substitution: Nitration and sulfonation reactions can further modify the phenol ring.
Aplicaciones Científicas De Investigación
5-Chloro-8-methylquinoline: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the synthesis of dyes and other industrial chemicals
2,4,6-Trinitrophenol: has applications in:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its potential toxicological effects.
Medicine: Historically used as an antiseptic.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-methylquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target organism or cell type .
2,4,6-Trinitrophenol: exerts its effects primarily through its explosive properties. When subjected to heat or shock, it undergoes rapid decomposition, releasing a large amount of energy. In biological systems, it can act as a toxicant by disrupting cellular processes and causing oxidative stress .
Comparación Con Compuestos Similares
5-Chloro-8-methylquinoline: can be compared with other quinoline derivatives such as:
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline .
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of 5-Chloro-8-methylquinoline lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
2,4,6-Trinitrophenol: can be compared with other nitrophenol derivatives such as:
- 2,4-Dinitrophenol
- 2,6-Dinitrophenol
- 4-Nitrophenol .
These compounds differ in the number and position of nitro groups on the phenol ring, affecting their chemical properties and applications. The high degree of nitration in 2,4,6-Trinitrophenol contributes to its explosive nature and distinguishes it from other nitrophenols.
Propiedades
Número CAS |
88474-23-1 |
|---|---|
Fórmula molecular |
C16H11ClN4O7 |
Peso molecular |
406.73 g/mol |
Nombre IUPAC |
5-chloro-8-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H8ClN.C6H3N3O7/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H,1H3;1-2,10H |
Clave InChI |
OXFYAAQAUUVOML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





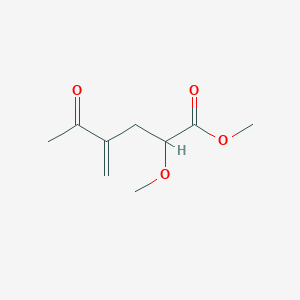

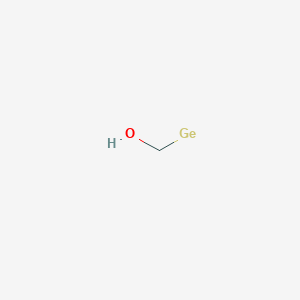
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
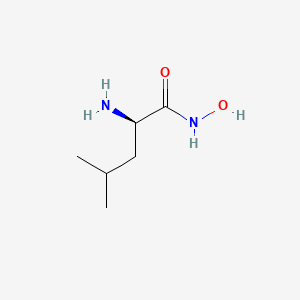

![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
